

# pharmacokinetics and pharmacodynamics of icatibant

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

[Get Quote](#)

## Pharmacodynamics and Mechanism of Action

**Icatibant** exerts its therapeutic effect by competitively and selectively blocking the bradykinin B2 receptor [1] [2].

- **Target Pathway:** In Hereditary Angioedema (HAE), a deficiency of C1 esterase inhibitor leads to excessive bradykinin production [1]. This peptide binds to the B2 receptor on vascular endothelial cells, causing vasodilation, increased vascular permeability, and the characteristic localized swelling of HAE [2].
- **Mechanism:** **Icatibant** acts as a synthetic decapeptide antagonist of the bradykinin B2 receptor. By occupying the receptor, it prevents bradykinin from binding, thereby inhibiting the downstream signaling cascade that leads to angioedema attacks [2].

The following diagram illustrates this core mechanism and the drug's effect.



[Click to download full resolution via product page](#)

**Icatibant** mechanism of action for HAE treatment.

## Pharmacokinetic Profile

**Icatibant** demonstrates predictable pharmacokinetics following subcutaneous administration, characterized by rapid absorption and a short half-life [3] [1].

## Key Pharmacokinetic Parameters

The table below summarizes primary PK parameters from clinical studies in healthy adults and pediatric HAE patients.

| Parameter                                      | Value in Healthy Adults (30 mg SC)                    | Value in Healthy Adults (90 mg SC)                    | Value in Pediatric HAE Patients (0.4 mg/kg, capped at 30 mg)              | Notes & Context                                                                     |
|------------------------------------------------|-------------------------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| <b>Tmax (Time to Cmax)</b>                     | <1 hour [3]                                           | <1 hour [3]                                           | Rapid, complete absorption within 1 hour [1]                              | Rapid absorption post-SC injection.                                                 |
| <b>Cmax (Max Concentration)</b>                | 979 ± 262 ng/mL [3]                                   | 2,719 ± 666 ng/mL [3]                                 | Model-derived, exposure comparable to adults with weight-based dosing [1] | Exhibits dose-proportionality [3].                                                  |
| <b>AUC (Total Exposure)</b>                    | 2,191 ± 565 h·ng/mL [3]                               | 6,736 ± 1,230 h·ng/mL [3]                             | Model-derived [1]                                                         | AUC also shows dose-proportionality [3].                                            |
| <b>Elimination Half-life (t<sub>1/2</sub>)</b> | 1.48 ± 0.35 hours [3]                                 | 2.00 ± 0.57 hours [3]                                 | Not specifically reported; population PK model used [1]                   | Short half-life; no appreciable accumulation with repeated doses 6 hours apart [3]. |
| <b>Primary Metabolic Pathway</b>               | Enzymatic hydrolysis [2]                              | Enzymatic hydrolysis [2]                              | Enzymatic hydrolysis [2]                                                  | In vitro data suggests low potential for CYP450-mediated drug interactions [2].     |
| <b>Excretion</b>                               | Inactive metabolites excreted via urine and feces [2] | Inactive metabolites excreted via urine and feces [2] | Inactive metabolites excreted via urine and feces [2]                     | Only ~10% of administered dose recovered in urine as metabolites [2].               |

Key observations from PK studies include:

- **Dose Proportionality:** PK parameters for single 30 mg and 90 mg subcutaneous doses demonstrated dose proportionality [3].

- **No Accumulation:** Administration of three 30 mg doses at 6-hour intervals showed no appreciable accumulation of **icatibant** [3].
- **Weight-Based Dosing in Pediatrics:** A population PK analysis confirmed that a weight band-based dosing regimen in pediatric patients (2-17 years) provides exposure similar to the 0.4 mg/kg dose and is therefore appropriate [1].

## Clinical Dosing and Administration

**Icatibant** is indicated for acute attacks of HAE in adults, adolescents, and children aged 2 years and older [2].

### Recommended Dosage Regimen

| Patient Population             | Dosage                                               | Maximum Injections                                                                                                      | Administration Notes                                                                        |
|--------------------------------|------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| <b>Adults</b>                  | 30 mg (3 mL) via single SC injection [2].            | A second injection may be given after 6 hours if needed; a third after another 6 hours. No more than 3 in 24 hours [2]. | Preferably administered in the abdominal area; can be self-administered after training [2]. |
| <b>Pediatrics (2-17 years)</b> | Based on body weight (see detailed table below) [2]. | In clinical trials, not more than 1 injection per HAE attack was administered [2].                                      | To be administered by a caregiver after training in SC injection technique [2].             |

### Pediatric Weight-Based Dosing

| Body Weight    | Dose  | Injection Volume |
|----------------|-------|------------------|
| 12 kg to 25 kg | 10 mg | 1.0 mL           |
| 26 kg to 40 kg | 15 mg | 1.5 mL           |

| Body Weight    | Dose  | Injection Volume |
|----------------|-------|------------------|
| 41 kg to 50 kg | 20 mg | 2.0 mL           |
| 51 kg to 65 kg | 25 mg | 2.5 mL           |
| >65 kg         | 30 mg | 3.0 mL           |

Source: Adapted from the **Icatibant** SMPC [2]

## Experimental Protocols and Key Studies

The pharmacokinetic and pharmacodynamic profile of **icaticbant** is supported by robust clinical trials.

- **Phase I PK Studies (Healthy Volunteers):** A key study characterized single- and multiple-dose plasma pharmacokinetics. Volunteers received a single 30 mg or 90 mg dose, or three 30 mg doses at 6-hour intervals. Blood samples for PK analysis were collected pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6 hours) to define the concentration-time profile [3].
- **Pediatric Phase 3 Study (HGT-FIR-086):** This was a multicenter, open-label, non-randomized study in children and adolescents (2 to <18 years) with HAE. The study evaluated the PK, safety, and efficacy of a single subcutaneous **icaticbant** injection (0.4 mg/kg, max 30 mg) during an acute attack or in its absence. PK sampling was performed at pre-dose; 0.25, 0.5, 0.75, 1, 2, 4, and 6 hours post-dose. The study also assessed time to onset of symptom relief (TOSR) using pain scales [4] [5].
- **Population PK and Exposure-Response Analysis:** This analysis pooled data from 141 adults and 31 pediatric patients. A two-compartment model with linear elimination described the data. The analysis identified body weight as the primary source of variability and supported weight-band dosing in children. The exposure-response analysis for TOSR showed a flat relationship, indicating the response plateaued at the exposure levels achieved with the recommended pediatric dose [1].

## Safety and Tolerability

The safety profile of **icaticbant** is primarily characterized by injection site reactions.

- **Very Common Adverse Reactions: Injection site reactions** (e.g., redness, swelling, pain, itching, burning sensation, warmth) occur in the majority of subjects. These are typically mild to moderate, transient, and resolve without intervention [2].

- **Other Adverse Reactions:** Common ( $\geq 1/100$  to  $< 1/10$ ) adverse reactions include dizziness, headache, nausea, rash, erythema, pruritus, pyrexia, and increased transaminases [2].
- **Special Populations:** No dose adjustment is needed for patients with hepatic or renal impairment. Elderly patients ( $> 65$  years) have been shown to have increased systemic exposure, but the clinical relevance is unknown [2].

## Conclusion

**Icatibant** represents a clinically proven therapeutic option for acute HAE attacks. Its well-characterized PK/PD profile—featuring rapid absorption, short half-life, targeted B2 receptor antagonism, and a favorable safety profile—supports its use across a broad age range. The establishment of weight-based dosing in pediatric patients through population PK modeling is a key advancement in the management of HAE in children.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Population Pharmacokinetics and Exposure-Response ... [pubmed.ncbi.nlm.nih.gov]
2. 30 mg solution for injection in pre-filled syringe - Summary of... Icatibant [medicines.org.uk]
3. Pharmacokinetics of single and repeat doses of icatibant [pubmed.ncbi.nlm.nih.gov]
4. A Pharmacokinetic, Tolerability and Safety Study of Icatibant in ... [trial.medpath.com]
5. Treatment Effect and Safety of Icatibant in Pediatric ... [sciencedirect.com]

To cite this document: Smolecule. [pharmacokinetics and pharmacodynamics of icatibant].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1768161#pharmacokinetics-and-pharmacodynamics-of-icatibant>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)